molecular formula C8H7BrClFO B13620030 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol

Cat. No.: B13620030
M. Wt: 253.49 g/mol
InChI Key: DRCMKRJMEUVRSE-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H6BrClFO It is a derivative of phenyl ethanol, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol typically involves the bromination of 1-(4-chloro-2-fluorophenyl)ethanol. One common method is the reaction of 1-(4-chloro-2-fluorophenyl)ethanol with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and monitored until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.

    2-Bromo-1-(4-chloro-3-fluorophenyl)ethanol: Similar structure but with the fluorine atom in a different position.

    2-Bromo-1-(4-chloro-2-fluorophenyl)ethane: Similar structure but without the hydroxyl group.

Uniqueness

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanol is a halogenated organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including antimicrobial and anticancer research.

This compound can be synthesized through the bromination of 1-(4-chloro-2-fluorophenyl)ethanol, typically using bromine in dichloromethane at room temperature. The compound exhibits a variety of chemical reactivity, including oxidation, reduction, and nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria suggest a promising potential for therapeutic applications in treating bacterial infections .

Anticancer Activity

The compound also shows potential as an anticancer agent. Studies have indicated that halogenated phenolic compounds can induce apoptosis in cancer cells by interacting with specific cellular receptors or enzymes. The presence of bromine, chlorine, and fluorine atoms enhances the lipophilicity of the compound, facilitating its penetration into biological membranes and increasing its bioactivity .

The biological activity of this compound is attributed to its ability to form strong interactions with molecular targets within cells. The halogen atoms can participate in halogen bonding, which may enhance binding affinity to enzymes or receptors involved in critical biological pathways. This interaction can lead to the inhibition of bacterial enzymes or modulation of apoptotic pathways in cancer cells .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial effects of various halogenated compounds, including this compound, revealing significant activity against MRSA with an IC50 value lower than 10 µM .
  • Cell Viability Assays : In cell viability assays using THP1-Blue™ NF-κB cells, compounds similar to this compound exhibited varying degrees of cytotoxicity, with some derivatives showing enhanced activity due to the presence of electron-withdrawing groups like chlorine and bromine .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus and MRSA
AnticancerInduces apoptosis in cancer cells
Cell ViabilityVaries; some derivatives show enhanced cytotoxicity

Properties

Molecular Formula

C8H7BrClFO

Molecular Weight

253.49 g/mol

IUPAC Name

2-bromo-1-(4-chloro-2-fluorophenyl)ethanol

InChI

InChI=1S/C8H7BrClFO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8,12H,4H2

InChI Key

DRCMKRJMEUVRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CBr)O

Origin of Product

United States

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